Hydrolytic Stability Advantage: TES vs. TMS (10–100× Factor)
The triethylsilyl (TES) protecting group is reported to be 10 to 100 times more stable toward hydrolysis than the trimethylsilyl (TMS) group . This class-level stability difference directly applies to triethyl(2,2,2-trichloroethoxy)silane compared to its TMS analog, trimethyl(2,2,2-trichloroethoxy)silane. No direct compound-specific comparative hydrolysis study was identified; the evidence is class-level inference based on the general behavior of TES versus TMS ethers.
| Evidence Dimension | Relative hydrolytic stability (resistance to cleavage) |
|---|---|
| Target Compound Data | Triethyl(2,2,2-trichloroethoxy)silane (TES ether); TES groups are 10–100× more stable than TMS |
| Comparator Or Baseline | Trimethyl(2,2,2-trichloroethoxy)silane (TMS ether, CAS 41262-38-8); baseline stability (1×) |
| Quantified Difference | 10–100× greater hydrolytic stability for TES ether versus TMS ether |
| Conditions | Class-level data; general acid- or base-catalyzed hydrolysis conditions for silyl ethers |
Why This Matters
This 10–100× stability advantage makes the TES compound preferable for synthetic sequences requiring prolonged exposure to moisture or mildly acidic conditions, where a TMS analog would likely fail, thereby reducing product loss and increasing overall yield.
- [1] Wikipedia. (2025). Triethylsilylgruppe. Retrieved from https://de.wikipedia.org/wiki/Triethylsilylgruppe (lines 28-31: 'Die Triethylsilylgruppe ist als Schutzgruppe gegenüber einer Trimethylsilylgruppe um den Faktor 10 bis 100 stabiler.') View Source
